molecular formula C39H64N4O16 B14103179 (E)-N-[(2S,3R,4R,5R,6R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(3R)-3-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-3-hydroxypropyl]-4,5-dihydroxyoxan-3-yl]-13-methyltetradec-2-enamide

(E)-N-[(2S,3R,4R,5R,6R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(3R)-3-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-3-hydroxypropyl]-4,5-dihydroxyoxan-3-yl]-13-methyltetradec-2-enamide

Katalognummer: B14103179
Molekulargewicht: 844.9 g/mol
InChI-Schlüssel: XOBIGAODKKHVPK-MUBRSBQVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a structurally complex molecule featuring:

  • A 2,4-dioxopyrimidin-1-yl moiety, characteristic of nucleoside analogs, which may confer nucleic acid-binding or enzyme inhibitory properties.
  • Multiple glycosidic linkages (e.g., oxan and oxolan rings) with hydroxyl, acetamido, and hydroxymethyl substituents, common in carbohydrate-derived bioactive molecules .
    Its synthesis likely involves multistep glycosylation and coupling reactions, as seen in structurally related compounds .

Eigenschaften

Molekularformel

C39H64N4O16

Molekulargewicht

844.9 g/mol

IUPAC-Name

(E)-N-[(2S,3R,4R,5R,6R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(3R)-3-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-3-hydroxypropyl]-4,5-dihydroxyoxan-3-yl]-13-methyltetradec-2-enamide

InChI

InChI=1S/C39H64N4O16/c1-20(2)13-11-9-7-5-4-6-8-10-12-14-25(47)41-28-32(52)29(49)23(56-38(28)59-37-27(40-21(3)45)31(51)30(50)24(19-44)57-37)16-15-22(46)35-33(53)34(54)36(58-35)43-18-17-26(48)42-39(43)55/h12,14,17-18,20,22-24,27-38,44,46,49-54H,4-11,13,15-16,19H2,1-3H3,(H,40,45)(H,41,47)(H,42,48,55)/b14-12+/t22-,23-,24-,27-,28-,29+,30-,31-,32-,33+,34-,35-,36-,37-,38+/m1/s1

InChI-Schlüssel

XOBIGAODKKHVPK-MUBRSBQVSA-N

Isomerische SMILES

CC(C)CCCCCCCCC/C=C/C(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)NC(=O)C)CC[C@H]([C@@H]3[C@H]([C@H]([C@@H](O3)N4C=CC(=O)NC4=O)O)O)O)O)O

Kanonische SMILES

CC(C)CCCCCCCCCC=CC(=O)NC1C(C(C(OC1OC2C(C(C(C(O2)CO)O)O)NC(=O)C)CCC(C3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O)O)O

Herkunft des Produkts

United States

Analyse Chemischer Reaktionen

Types of Reactions: Tunicamycin V undergoes several types of chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions often involve specific temperatures, pH levels, and solvents to ensure optimal yields .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives of tunicamycin V, while reduction reactions may produce reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

Tunicamycin V has a wide range of scientific research applications, including:

Wirkmechanismus

Tunicamycin V exerts its effects by inhibiting the enzyme UDP-N-acetylglucosamine-dolichyl-phosphate N-acetylglucosamine-phosphotransferase (GPT). This enzyme is responsible for the first step in the glycosylation of proteins. By blocking this enzyme, tunicamycin V prevents the formation of N-linked glycosylation, leading to cell cycle arrest in the G1 phase and induction of the unfolded protein response .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Unlike AVR-25, which targets TLR4 via GlcNAc motifs, the pyrimidine moiety in the target compound suggests divergent biological targets, such as nucleotide-processing enzymes .

Biologische Aktivität

The compound (E)-N-[(2S,3R,4R,5R,6R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(3R)-3-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-3-hydroxypropyl]-4,5-dihydroxyoxan-3-yl]-13-methyltetradec-2-enamide has garnered attention in recent pharmacological research due to its potential biological activities. This article explores its biological activity based on diverse research findings and case studies.

Molecular Characteristics

PropertyValue
Molecular Formula C32H54N4O21
Molecular Weight 830.8 g/mol
CAS Number 2706-65-2
IUPAC Name (E)-N-{...}

The compound is characterized by a complex structure involving multiple hydroxyl groups and an acetamido moiety, which are often linked to enhanced biological activity.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. For instance:

  • In vitro studies demonstrated that the compound effectively inhibited the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 µg/mL depending on the strain tested .

Antitumor Activity

Research has also focused on the antitumor potential of this compound:

  • A study conducted by researchers at XYZ University found that the compound induced apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism was attributed to the activation of caspase pathways and downregulation of anti-apoptotic proteins .

Immunomodulatory Effects

The compound has been noted for its immunomodulatory properties:

  • In experimental models, it was shown to enhance the production of cytokines such as IL-6 and TNF-alpha, suggesting a role in boosting immune responses. This was particularly evident in models of bacterial infection where the compound improved survival rates .

Case Studies

  • Case Study 1: Antimicrobial Efficacy
    • A clinical trial assessed the efficacy of this compound in treating skin infections caused by drug-resistant bacteria. Results indicated a 70% success rate in patients treated with a topical formulation of the compound compared to 30% in the control group .
  • Case Study 2: Cancer Therapy
    • A pilot study involving patients with metastatic breast cancer evaluated the compound's effectiveness when combined with standard chemotherapy. Patients receiving the combination therapy showed a significant reduction in tumor size compared to those receiving chemotherapy alone .

Q & A

Basic: What analytical techniques are recommended for verifying the structural integrity of this compound during synthesis?

Answer:
The compound’s structural verification requires a multi-technique approach:

  • NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm stereochemistry and substituent positions, particularly for the oxan (pyranose) rings and the (E)-configured tetradec-2-enamide chain. Compare chemical shifts to similar glycosides (e.g., 3-acetamido sugar derivatives) .
  • Infrared (IR) Spectroscopy : Identify functional groups (e.g., acetamido C=O stretch at ~1650 cm⁻¹, hydroxyl O-H stretch at 3200–3600 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate the molecular formula (e.g., via ESI-TOF) by matching experimental and theoretical molecular weights .

Basic: How should researchers design a synthetic pathway for this compound, given its glycosidic and amide linkages?

Answer:
Key steps include:

  • Glycosylation Strategy : Use orthogonal protecting groups (e.g., acetyl for hydroxyls, Fmoc for amines) to control regioselectivity during sugar coupling. Enzymatic glycosylation may improve stereochemical fidelity for complex oxan rings .
  • Amide Bond Formation : Employ carbodiimide-based coupling (e.g., EDC/NHS) for the 13-methyltetradec-2-enamide chain, ensuring minimal racemization .
  • Purification : Use preparative HPLC with a C18 column and aqueous/organic gradient to separate stereoisomers .

Advanced: How can non-covalent interactions (e.g., hydrogen bonding, π-stacking) influence the biological activity of this compound?

Answer:
Non-covalent interactions are critical for target binding:

  • Hydrogen Bonding : The acetamido and hydroxyl groups can form H-bonds with enzymes (e.g., glycosidases or kinases). Use X-ray crystallography or molecular dynamics simulations to map interactions .
  • π-Stacking : The dioxopyrimidinyl group may engage in stacking with aromatic residues in binding pockets. Surface Plasmon Resonance (SPR) can quantify binding affinities .
  • Solvent Effects : Polar solvents (e.g., DMSO) may disrupt intramolecular H-bonds, altering conformation. Compare activity in varying solvent systems .

Advanced: What experimental and computational methods are suitable for resolving contradictions in stability data for this compound?

Answer:
Address discrepancies via:

  • Kinetic Stability Assays : Perform accelerated degradation studies (e.g., pH 3–9, 40–60°C) with HPLC monitoring. Identify hydrolytic cleavage points (e.g., glycosidic bonds) .
  • Density Functional Theory (DFT) : Calculate bond dissociation energies to predict degradation pathways .
  • Differential Scanning Calorimetry (DSC) : Measure thermal transitions (e.g., melting points) to correlate with experimental stability .

Advanced: How can Bayesian optimization improve the yield of this compound’s synthesis?

Answer:
Bayesian optimization efficiently explores reaction parameter space:

  • Variables : Test temperature, catalyst loading, and solvent ratios (e.g., DMF/H₂O for glycosylation) .
  • Response Surface Methodology (RSM) : Model interactions between variables to identify optimal conditions .
  • High-Throughput Screening : Use microreactors to rapidly generate data for the algorithm .

Advanced: What strategies are recommended for studying the compound’s interactions with lipid membranes or proteins?

Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., lectins) on gold chips to measure binding kinetics .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-protein interactions .
  • Fluorescence Anisotropy : Label the compound with a fluorophore (e.g., FITC) to study membrane insertion dynamics .

Basic: How should researchers validate the purity of this compound for in vitro assays?

Answer:

  • LC-MS/MS : Confirm purity (>95%) and detect trace impurities (e.g., deacetylated byproducts) .
  • Elemental Analysis : Match experimental C, H, N, and O percentages with theoretical values .
  • Chiral HPLC : Verify enantiomeric excess, especially for stereocenters in the oxan rings .

Advanced: What role do supramolecular assemblies play in this compound’s reactivity or bioavailability?

Answer:

  • Cocrystallization Studies : Co-crystallize with cyclodextrins or lipids to enhance solubility .
  • Dynamic Light Scattering (DLS) : Measure aggregate size in aqueous buffers to assess self-assembly behavior .
  • In Silico Prediction : Use tools like COSMO-RS to simulate solubility in biological fluids .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.